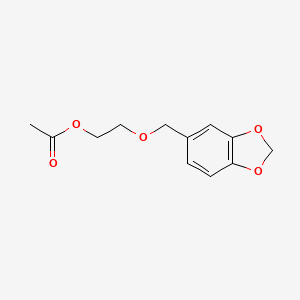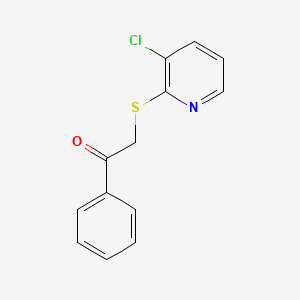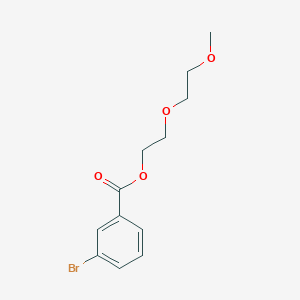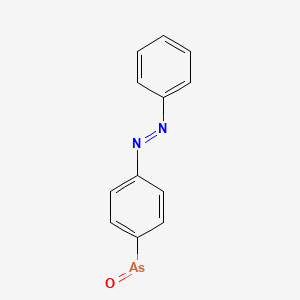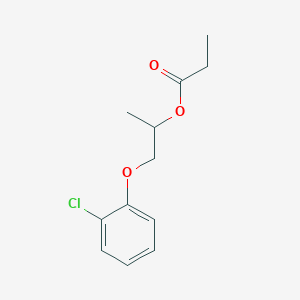
1,1'-Ethane-1,2-diylbis(4-iodobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethane-1,2-diylbis(4-iodobenzene) is an organic compound with the molecular formula C14H12I2. It consists of two benzene rings, each substituted with an iodine atom, connected by an ethane-1,2-diyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Ethane-1,2-diylbis(4-iodobenzene) can be synthesized through a multi-step process involving the iodination of benzene derivatives followed by coupling reactions. One common method involves the reaction of 1,2-dibromoethane with 4-iodophenol in the presence of a base to form the desired product. The reaction typically requires refluxing in a suitable solvent such as tetrahydrofuran (THF) and the use of a strong base like potassium carbonate .
Industrial Production Methods
Industrial production of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ethane-1,2-diylbis(4-iodobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium phosphate and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) with an arylboronic acid .
Aplicaciones Científicas De Investigación
1,1’-Ethane-1,2-diylbis(4-iodobenzene) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-Ethane-1,2-diylbis(4-iodobenzene) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The iodine atoms serve as leaving groups in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Ethane-1,2-diylbis(4-chlorobenzene): Similar structure but with chlorine atoms instead of iodine.
1,1’-Ethane-1,2-diylbis(4-bromobenzene): Similar structure but with bromine atoms instead of iodine.
Uniqueness
1,1’-Ethane-1,2-diylbis(4-iodobenzene) is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atoms make it more reactive in substitution and coupling reactions, allowing for the synthesis of a wider range of derivatives .
Propiedades
Número CAS |
6622-80-6 |
|---|---|
Fórmula molecular |
C14H12I2 |
Peso molecular |
434.05 g/mol |
Nombre IUPAC |
1-iodo-4-[2-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |
Clave InChI |
WNCGYXDDFZQQCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


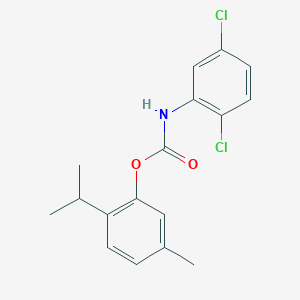

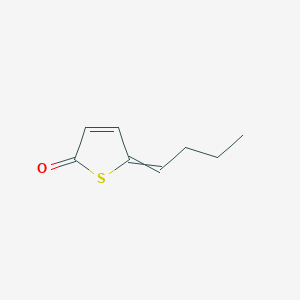

![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
